molecular formula C33H62O6 B14073807 Trinonyl propane-1,2,3-tricarboxylate CAS No. 10003-67-5

Trinonyl propane-1,2,3-tricarboxylate

Cat. No.: B14073807
CAS No.: 10003-67-5
M. Wt: 554.8 g/mol
InChI Key: FSWPMCGVDLITKB-UHFFFAOYSA-N
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Description

Properties

CAS No.

10003-67-5

Molecular Formula

C33H62O6

Molecular Weight

554.8 g/mol

IUPAC Name

trinonyl propane-1,2,3-tricarboxylate

InChI

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-37-31(34)28-30(33(36)39-27-24-21-18-15-12-9-6-3)29-32(35)38-26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3

InChI Key

FSWPMCGVDLITKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC

Origin of Product

United States

Preparation Methods

Direct Esterification of Propane-1,2,3-Tricarboxylic Acid

Acid-Catalyzed Esterification

Conventional esterification involves reacting propane-1,2,3-tricarboxylic acid with nonanol in the presence of Brønsted acids like sulfuric or phosphoric acid. However, this method often yields colored by-products due to dehydration or oxidation side reactions. Recent innovations emphasize replacing homogeneous acids with heterogeneous catalysts to mitigate corrosion and purification challenges.

Metal-Catalyzed Esterification

Immobilized transition-metal catalysts, such as titanium supported on montmorillonite clay, enhance reaction efficiency. For instance, a catalyst comprising 37.8 wt% titanium on clay (prepared via hydrolysis of tetraisopropyl titanate) facilitates esterification at 200–225°C under vacuum (5 Torr), achieving acid values below 0.5 and residual titanium levels under 1 ppm. The process involves:

  • Stepwise Heating : Gradual temperature ramping to 225°C to prevent thermal degradation.
  • By-Product Removal : Application of vacuum (3–5 Torr) to strip water, shifting equilibrium toward ester formation.
  • Catalyst Recovery : Filtration and washing with isopropanol to reuse the catalyst for subsequent batches.

Transesterification Approaches

Alkoxy Exchange Mechanisms

Transesterification of trimethyl propane-1,2,3-tricarboxylate with nonanol offers a pathway to avoid handling corrosive acids. Supported titanium catalysts (e.g., 0.35–0.7 wt% loading) enable methanol removal at 180–225°C, achieving >94% diester conversion. For example, reacting dimethyl glutarate with tridecyl alcohol yielded 94% diester with 0.6 ppm residual titanium and 96/98% transmittance at 440/550 nm.

Catalyst Systems for Transesterification

Comparative studies highlight titanium’s superiority over vanadium or zirconium in minimizing side reactions. A vanadium catalyst (16.1 wt% on montmorillonite) achieved comparable conversion but required higher temperatures (250°C), increasing energy costs.

Table 1: Catalyst Performance in Transesterification
Catalyst Metal Support Temp (°C) Residual Metal (ppm) Color (%T)
Titanium Montmorillonite 225 0.6 96/98
Vanadium Montmorillonite 250 1.2 85/90
Zirconium Silica-Alumina 230 2.4 78/82

Catalyst Synthesis and Characterization

Immobilized Titanium Catalysts

The preparation of Ti/clay catalysts involves hydrolyzing tetraisopropyl titanate in mineral oil at 110–170°C, followed by isopropanol stripping. This yields a grayish, free-flowing powder with 37.8 wt% titanium content. X-ray diffraction confirms the retention of montmorillonite’s layered structure, while BET analysis reveals a surface area of 120–150 m²/g, critical for high dispersion.

Controlled Hydrolysis for Enhanced Activity

European Patent EP0574632A1 discloses a method for synthesizing oligomeric titanium species via controlled hydrolysis of metal alkoxides. By maintaining a water-to-alkoxide molar ratio of 0.5–1.0, oligomers with 3–5 Ti units form, which adsorb onto silica supports to create active sites for ester interchange.

Reaction Optimization and Process Parameters

Vacuum-Assisted Distillation

Removing volatile by-products (e.g., water, methanol) under vacuum (1–5 Torr) is critical for achieving >95% conversion. Continuous vacuum application during the final reaction stages reduces reaction times by 40% compared to batch processes.

Temperature and Stoichiometry

Optimal nonanol-to-acid ratios range from 3.2:1 to 3.5:1 to ensure complete esterification of all three carboxyl groups. Excess alcohol is recovered via distillation and recycled. Temperatures exceeding 230°C risk decarboxylation, necessitating precise control via jacketed reactors.

Analytical Characterization

Spectrophotometric Purity Assessment

Product color, a key quality metric, is assessed via % transmittance at 440 nm (organic impurities) and 550 nm (inorganics). High-purity trinonyl esters exhibit %T >95/98, whereas residual catalysts or side products reduce values to <80/85.

Nuclear Magnetic Resonance (NMR)

¹H NMR confirms esterification completeness via the disappearance of carboxylic acid protons (δ 10–12 ppm) and emergence of nonyl ester signals (δ 4.1–4.3 ppm, –COOCH₂–). ¹³C NMR resolves the three carbonyl carbons at δ 170–175 ppm, with splitting <0.5 ppm indicating uniform substitution.

Recent Advances and Comparative Studies

Continuous-Flow Synthesis

Fixed-bed reactors with Ti/alumina-silica catalysts enable continuous production, achieving 250 g/hour of polyester esters at 225°C and 1.0 mmHg. This method reduces catalyst fouling and stabilizes viscosity (±5% over 50 hours).

Green Chemistry Initiatives

Replacing mineral oil with biodegradable solvents (e.g., glycerol) in catalyst synthesis lowers the environmental footprint. Pilot trials show comparable activity (95% conversion) but require higher catalyst loadings (1.2 wt%).

Chemical Reactions Analysis

Types of Reactions: Trinonyl propane-1,2,3-tricarboxylate primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions and does not readily undergo oxidation or reduction.

Common Reagents and Conditions:

    Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed back to propane-1,2,3-tricarboxylic acid and nonanol.

    Transesterification: This reaction involves the exchange of ester groups with alcohols in the presence of a catalyst such as sodium methoxide.

Major Products:

Scientific Research Applications

Trinonyl propane-1,2,3-tricarboxylate has several applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of trinonyl propane-1,2,3-tricarboxylate is its ability to act as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and reducing the brittleness of the material. This compound does not have significant biological activity and does not interact with specific molecular targets or pathways .

Comparison with Similar Compounds

  • Triethyl propane-1,2,3-tricarboxylate
  • Tributyl propane-1,2,3-tricarboxylate
  • Trioctyl propane-1,2,3-tricarboxylate

Comparison: Trinonyl propane-1,2,3-tricarboxylate is unique due to its longer alkyl chain (nonyl group), which provides superior plasticizing properties compared to its shorter-chain counterparts. This results in enhanced flexibility and durability of the polymers it is incorporated into. Additionally, it has lower volatility and better thermal stability, making it more suitable for high-temperature applications .

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